4-(3-methoxyphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes pyridine, furan, and pyrimidine moieties, making it a versatile scaffold for the development of new materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methoxybenzaldehyde with a suitable pyridine derivative, followed by cyclization and functional group transformations to introduce the furan and pyrimidine rings . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups .
Scientific Research Applications
2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, molecular docking studies have revealed that the compound forms stable interactions with other proteins involved in cancer progression, further highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one, including:
Benzo[4,5]furo[3,2-d]pyrimidine: This compound features a similar fused ring system and is used in the development of OLED materials.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, this compound is explored for its anticancer properties.
Thieno[3,2-d]pyrimidine: This compound is investigated for its bioactive properties and potential therapeutic applications.
Uniqueness
What sets 2-(3-Methoxyphenyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4(3H)-one apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its solubility and bioavailability, while the fused ring system provides a rigid framework that can interact specifically with molecular targets .
Properties
CAS No. |
371945-16-3 |
---|---|
Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C16H11N3O3/c1-21-10-5-2-4-9(8-10)14-18-12-11-6-3-7-17-16(11)22-13(12)15(20)19-14/h2-8H,1H3,(H,18,19,20) |
InChI Key |
CINAWRRBIGUFRA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)OC4=C3C=CC=N4 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=O)N2)OC4=C3C=CC=N4 |
Origin of Product |
United States |
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